molecular formula C15H24Cl2N2O2 B14035632 Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride

Cat. No.: B14035632
M. Wt: 335.3 g/mol
InChI Key: QQYFRKJOOYMEFK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2 and a molecular weight of 335.27 . This compound is known for its unique structure, which includes a phenylpiperazine moiety, making it a valuable tool in various scientific research applications.

Preparation Methods

The synthesis of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making the compound valuable in neuropharmacological research .

Comparison with Similar Compounds

Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C15H24Cl2N2O2

Molecular Weight

335.3 g/mol

IUPAC Name

ethyl 3-(4-phenylpiperazin-1-yl)propanoate;dihydrochloride

InChI

InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)8-9-16-10-12-17(13-11-16)14-6-4-3-5-7-14;;/h3-7H,2,8-13H2,1H3;2*1H

InChI Key

QQYFRKJOOYMEFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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